3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
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Description
3-{3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H21FN6O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16591672 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. It might bind to these molecules, altering their function or activity. The nature of these interactions would depend on the specific chemical groups present in the compound and the biomolecules it interacts with .
Cellular Effects
The compound could potentially influence various types of cells and cellular processes. It might affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the cells’ type and the nature of the compound’s interactions with cellular biomolecules .
Molecular Mechanism
The compound could exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms would depend on the compound’s chemical structure and the nature of its interactions with cellular biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound could vary with different dosages in animal models. This might include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound could be involved in various metabolic pathways. This might include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could be transported and distributed within cells and tissues. This might involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the compound could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Disclaimer: It does not represent actual experimental data for the specific compound .
Properties
IUPAC Name |
3-[3-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3/c1-13-17(21)18(29)24-20(23-13)26-10-8-25(9-11-26)16(28)6-7-27-12-22-15-5-3-2-4-14(15)19(27)30/h2-5,12H,6-11H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBHCQNMOMWRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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